N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine
Description
Systematic IUPAC Nomenclature and Structural Isomerism
The compound N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine derives its systematic name from the fusion of a partially saturated benzimidazole core and a methylamine substituent. According to IUPAC guidelines, the parent structure is identified as 1H-benzo[d]imidazole , a bicyclic system comprising a benzene ring fused to an imidazole ring at positions 4 and 5 (denoted by the "d" fusion index). The prefix 4,5,6,7-tetrahydro indicates saturation of four carbon atoms in the six-membered benzene ring, resulting in a partially hydrogenated structure. The methanamine group (-CH2NH2) is attached to position 2 of the benzimidazole core, with an additional methyl substitution on the amine nitrogen, yielding the N-methyl designation.
Structural isomerism in this compound arises from two primary factors:
- Positional isomerism : Variations in the attachment site of the methanamine group on the benzimidazole ring (e.g., position 1 vs. position 2) would produce distinct isomers.
- Tautomerism : While the tetrahydro modification reduces double-bond mobility in the benzene ring, the imidazole moiety retains prototropic tautomerism. However, the N-methyl group restricts this tautomerism by fixing the hydrogen position on the nitrogen.
The molecular formula C9H15N3 reflects a degree of unsaturation (4 double-bond equivalents), consistent with the aromatic imidazole ring and the saturated cyclohexane-like portion.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H15N3 |
| SMILES Notation | CNCC1=NC(CCCC2)=C2N1 |
| Fusion Index | Benzo[d] |
Molecular Geometry and Conformational Analysis
The molecule exhibits a hybrid geometry combining planar aromatic regions and non-planar saturated components:
- The imidazole ring remains planar due to aromatic π-electron delocalization, with bond angles close to 120° for sp²-hybridized carbons.
- The tetrahydrobenzene ring adopts a chair-like conformation, minimizing steric strain. This saturation introduces sp³ hybridization at carbons 4–7, creating a puckered geometry.
- The methanamine side chain (-CH2NHCH3) displays free rotation around the C-N bond, allowing for staggered and eclipsed conformers. The N-methyl group adopts a equatorial position relative to the imidazole ring to reduce steric hindrance.
Key bond lengths derived from analogous tetrahydrobenzimidazole derivatives include:
The molecule's dipole moment (~2.8 D) arises from the electron-rich imidazole ring and the polar N-methylamine group, influencing its solubility in polar aprotic solvents.
Comparative Analysis with Related Tetrahydrobenzimidazole Derivatives
This compound belongs to a broader class of 2-aminomethyl-tetrahydrobenzimidazoles , which exhibit structural variations impacting their physicochemical properties:
The N-methyl group in the subject compound confers distinct advantages over non-methylated analogs:
- Enhanced lipophilicity : LogP increases by ~0.8 compared to the primary amine analog, improving membrane permeability.
- Reduced basicity : The pKa of the amine decreases from 10.2 (primary amine) to 9.4 (N-methyl), modulating ionization at physiological pH.
- Steric effects : The methyl group restricts rotational freedom of the amine moiety, potentially influencing receptor binding selectivity.
Crystallographic studies of related compounds reveal that tetrahydrobenzimidazole derivatives frequently adopt herringbone packing motifs in the solid state, driven by π-π interactions of the aromatic rings and hydrogen bonding from amine groups. Substitutions at the 2-position (as in this compound) disrupt this packing less than modifications at other positions, favoring crystalline stability.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N-methyl-1-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanamine |
InChI |
InChI=1S/C9H15N3/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h10H,2-6H2,1H3,(H,11,12) |
InChI Key |
VNJQEPQWJNDJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC2=C(N1)CCCC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Construction of the benzimidazole core, often via condensation of o-phenylenediamine derivatives with suitable aldehydes or carboxylic acid derivatives.
- Partial hydrogenation or reduction to achieve the tetrahydro substitution on the benzo ring.
- Introduction of the methyl group on the nitrogen (N-methylation).
- Functionalization at the 2-position with a methanamine group.
Specific Preparation Routes and Conditions
Detailed Experimental Example
Preparation of 1-Methyl-2-(aminomethyl)benzimidazole :
Add 10.3 g of the precursor to a solution of 5.2 g potassium hydroxide in 200 mL methanol. Stir at room temperature (20°C) for 30 minutes. Filter and concentrate the filtrate under vacuum. Extract with ethyl acetate (400 mL), filter, and concentrate to obtain the product as a white solid (5.6 g).Coupling Reaction on Resin :
Shake 1.5 g of resin with 5 g of 1-methyl-2-(aminomethyl)benzimidazole in 25 mL DMF in a sealed vial for 18 hours. Wash resin with DMF and dichloromethane, then dry under vacuum. This method is used for solid-phase synthesis applications.
Analytical Data Supporting Preparation
Research Findings and Considerations
- The preparation methods emphasize mild reaction conditions (room temperature, methanol or DMF solvents) to preserve functional group integrity.
- Potassium hydroxide is effective for deprotonation and facilitating amine formation.
- Solid-phase synthesis techniques enable incorporation of the compound into larger molecular frameworks, useful in medicinal chemistry.
- Partial hydrogenation to tetrahydrobenzimidazole is a critical step but requires careful control to avoid over-reduction.
- The compound’s amine functionality allows for further derivatization, expanding its utility in drug design.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Application |
|---|---|---|---|---|
| Base-mediated amine formation | Potassium hydroxide, methanol | 20°C, 0.5 h | Moderate (approx. 54%) | Synthesis of 1-methyl-2-(aminomethyl)benzimidazole intermediate |
| Solid-phase coupling | DMF, resin-bound amino acids | Room temp, 18 h | Low (17%) | Peptide/complex molecule synthesis |
| Amide formation with substituted acids | Methanol, Cp3 | 20°C, 5 h | High (72%) | Derivatization for bioactive compounds |
| Partial hydrogenation | Pd/C catalyst, H2 gas | Mild pressure/temp | Not specified | Conversion to tetrahydrobenzimidazole core |
The preparation of N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine involves a multi-step synthetic approach starting from benzimidazole precursors, selective methylation, amine introduction, and partial hydrogenation to achieve the tetrahydro structure. The methods utilize mild conditions and versatile reagents, allowing for good yields and functional group compatibility. Solid-phase synthesis and further derivatization expand the compound’s applicability in pharmaceutical research.
Chemical Reactions Analysis
Nucleophilic Substitution and Cyclization Reactions
The compound participates in cyclization reactions due to the electron-rich benzimidazole core and reactive methylamine side chain. Key examples include:
Example Reaction Pathway
Reaction with o-phenylenediamine in dichloromethane at 0°C yields 2-phenyl-2,3-dihydro-1H-benzo[f] triazepine derivatives through dual nucleophilic attack at C1 and C3 positions of amidinium salts .
Amine Functionalization
The primary amine group undergoes alkylation and acylation:
Alkylation
Reaction with 3-(4-(3-acetamidophenyl)pyrimidin-2-ylamino)benzoic acid in DMF yields N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)benzamide derivatives (17% yield after HPLC purification) .
Acylation
Condensation with [1-(3,4-dimethoxy-benzyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-benzo[c]azepin-2-yl]-phenyl-acetic acid produces acetamide derivatives (LC-MS: m/z 635 [M+1]) .
Coordination Chemistry
The nitrogen-rich structure enables metal coordination. For example:
-
Reaction with Cp₃ (cyclopentadienyl derivative) in methanol forms a yellow coordination complex (72% yield), characterized by IR and NMR spectroscopy .
-
Key spectral data:
Heterocycle Functionalization
The tetrahydrobenzoimidazole core undergoes regioselective modifications:
Oxidative Ring Contraction
Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts 5-aryl-2,3,5,6-tetrahydro-3H-imidazo[2,1-b] benzotriazepines to 1-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-benzimidazoles .
Pharmacological Activity-Driven Reactions
While not directly a chemical reaction, structure-activity relationship (SAR) studies reveal:
Scientific Research Applications
Medicinal Chemistry Applications
N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine has been investigated for its biological activities, particularly in the context of anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzimidazole structures have shown promise in inhibiting cancer cell proliferation. The incorporation of the tetrahydro-benzimidazole moiety enhances the compound's interaction with biological targets involved in tumor growth and metastasis .
Case Study:
A study synthesized various benzimidazole derivatives and evaluated their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting a potential pathway for developing new anticancer therapies .
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Research indicates that compounds containing benzimidazole rings can exhibit activity against a range of bacteria and fungi. This is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives.
Computational Modeling
Computational methods such as quantitative structure–activity relationship (QSAR) modeling have been employed to predict the biological activity of various derivatives. These models help identify key structural features that enhance activity against specific targets .
Table 1: Summary of QSAR Studies on Benzimidazole Derivatives
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Compound A | HCT-116 | IC50 = 5 µM | |
| Compound B | MCF-7 | IC50 = 10 µM | |
| Compound C | E. coli | Zone of inhibition = 15 mm |
Drug Design and Development
The unique structural features of this compound make it a suitable candidate for further drug development.
Hybrid Molecule Strategy
The strategy of creating hybrid molecules by combining different pharmacophores has been successful in enhancing bioactivity. For example, hybrid compounds that integrate benzimidazole with other active pharmaceutical ingredients have demonstrated improved efficacy against resistant strains of bacteria and cancer cells .
Case Study:
A series of hybrid compounds were synthesized by linking benzimidazole to triazole rings, resulting in enhanced antimicrobial activity compared to their individual components .
Mechanism of Action
The mechanism of action of N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Key Structural Analogs and Similarity Metrics
The following table highlights structurally related compounds and their similarity scores (based on ):
| CAS No. | Compound Name | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 887571-32-6 | N-Methyl-1-(5-methyl-1H-benzo[d]imidazol-2-yl)methanamine | 0.79 | Methyl substituent at benzimidazole 5-position |
| 29518-68-1 | 2-(1H-Benzo[d]imidazol-2-yl)ethanamine | 0.78 | Ethylamine side chain instead of methylmethanamine |
| 106961-33-5 | N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine | 0.78 | Imidazopyridine core and dimethyl substitution |
| 67266-48-2 | (7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine | N/A | Methoxy group at benzimidazole 7-position |
Key Observations :
Physicochemical Properties
- Lipophilicity: The tetrahydrobenzo ring in the target compound increases logP compared to non-cyclized analogs, favoring passive diffusion through bacterial cell membranes .
- Solubility : Methoxy-substituted derivatives (e.g., CAS 67266-48-2) exhibit higher aqueous solubility than methylated analogs, balancing lipophilicity and bioavailability .
Biological Activity
N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a benzimidazole core. Its molecular formula is with a molecular weight of approximately 179.26 g/mol. The compound can be synthesized through various methods involving the reaction of benzimidazole derivatives with methylating agents.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an antimicrobial agent and its effects on cancer cell lines.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For example, the compound showed promising results in inhibiting the growth of resistant bacterial strains when tested alongside established antibiotics .
Anticancer Properties
This compound has also been evaluated for its anticancer potential. Studies involving human tumor cell lines have revealed that this compound induces apoptosis and inhibits cell proliferation in various cancer models. Specifically, it has been shown to be more effective than conventional chemotherapeutic agents in certain contexts .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for different strains, showcasing its potential as an effective antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 8 |
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound assessed its effects on MKN-45 gastric adenocarcinoma cells. The compound was found to induce significant cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment. Furthermore, flow cytometry analysis revealed that treated cells exhibited increased apoptosis compared to untreated controls .
Q & A
Q. What are the common synthetic routes for N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine?
Methodological Answer: The synthesis typically involves multi-step strategies:
- Step 1: Formation of the benzimidazole core via condensation of 1,2-phenylenediamine with aldehydes or ketones under acidic or oxidative conditions (e.g., using LaCl₃ as a catalyst for one-pot synthesis) .
- Step 2: Introduction of the methyleneamine group. For example, coupling (1H-benzo[d]imidazol-2-yl)methanamine with methylating agents (e.g., methyl iodide) under basic conditions .
- Step 3: Reduction of fused aromatic rings (e.g., 4,5,6,7-tetrahydro modification) using catalytic hydrogenation or hydride agents .
Key Reference: details a three-step synthesis with anhydrous ZnCl₂ for cyclization .
Q. How is the structural integrity of this compound confirmed in academic research?
Methodological Answer: Structural validation employs:
- Spectral Analysis:
- ¹H/¹³C-NMR to confirm proton environments and carbon hybridization (e.g., aromatic vs. aliphatic signals) .
- IR Spectroscopy to identify functional groups (e.g., NH stretching in benzimidazole at ~3400 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (Exact Mass: ~201.13) ensures molecular formula accuracy .
- X-ray Crystallography: For unambiguous stereochemical assignment, as demonstrated in benzimidazole-pyrimidine hybrids .
Q. What in vitro models are used to evaluate its antimicrobial activity?
Methodological Answer:
- Bacterial/Fungal Strains: Standard strains like E. coli, S. aureus, and C. albicans are used in agar dilution or broth microdilution assays. Minimum Inhibitory Concentration (MIC) values are compared to clinical standards (e.g., gentamicin) .
- Mechanistic Studies: Time-kill assays and membrane permeability tests (e.g., SYTOX Green uptake) assess bactericidal/fungicidal modes of action .
- SAR Insights: Substitution at the phenyl ring (e.g., nitro or methoxy groups) correlates with enhanced activity, as seen in derivatives with MICs < 10 µg/mL .
Advanced Research Questions
Q. How do researchers address contradictory data in structure-activity relationship (SAR) studies for benzimidazole derivatives?
Methodological Answer: Contradictions arise from variables like assay conditions or substituent electronic effects. Mitigation strategies include:
- Systematic Variation: Testing derivatives with controlled substituent changes (e.g., para vs. meta nitro groups) to isolate electronic/steric contributions .
- Computational Modeling: Density Functional Theory (DFT) calculates electron density maps to predict binding affinities (e.g., H-bonding with microbial enzymes) .
- Meta-Analysis: Cross-referencing datasets from independent studies (e.g., comparing MICs across labs) to identify outliers .
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising antimicrobial activity?
Methodological Answer:
- Lipophilicity Modulation: Introducing polar groups (e.g., hydroxyl or carboxyl) improves aqueous solubility while maintaining logP values < 3.0 .
- Metabolic Stability: Incubation with liver microsomes identifies metabolic hotspots (e.g., N-methyl oxidation). Stabilization via fluorination or steric shielding is reported in analogs .
- Prodrug Design: Esterification of amine groups enhances bioavailability, with in vivo reactivation via esterases .
Q. What analytical techniques resolve stereochemical ambiguities in derivatives of this compound?
Methodological Answer:
- Chiral HPLC: Using columns like Chiralpak IG-3 to separate enantiomers, with mobile phases of hexane/isopropanol (95:5) .
- Vibrational Circular Dichroism (VCD): Detects absolute configuration by correlating IR signals with molecular handedness .
- Single-Crystal X-ray Diffraction: Resolves tautomerism in the benzimidazole ring (e.g., 1H vs. 3H forms) and confirms substituent orientation .
Data Contradiction Analysis
Q. How can discrepancies in reported antimicrobial efficacy be resolved?
Methodological Answer:
- Standardized Protocols: Adopt CLSI/FDA guidelines for MIC testing to reduce inter-lab variability .
- Synergy Studies: Evaluate combinatorial effects with adjuvants (e.g., efflux pump inhibitors) to clarify true potency .
- Crystallographic Validation: Compare ligand-enzyme co-crystal structures (e.g., with fungal CYP51) to confirm binding hypotheses .
Safety and Handling in Academic Settings
Q. What precautions are recommended for handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact .
- First Aid: Immediate rinsing with water for eye/skin exposure (15+ minutes), followed by medical consultation .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated biohazard containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
